molecular formula C18H16N2O2 B2935996 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid CAS No. 500284-79-7

2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid

Cat. No. B2935996
CAS RN: 500284-79-7
M. Wt: 292.338
InChI Key: PYNZQZBFWIHYCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for preparing this compound. One common method involves the Skraup/Doebner–von Miller quinoline synthesis. Starting from aniline and glycerine, the reaction proceeds through intermediate steps to yield quinoline-4-carboxylic acid . Additionally, other synthetic approaches, such as using enaminones as replacements for 1,3-dicarbinols, have been explored to improve yield and practicality .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

A study on a structurally related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, focused on its synthesis and characterization using FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis. The compound's molecular geometry, natural bond orbital (NBO), non-linear optical (NLO), chemical reactivity, and thermodynamic properties were analyzed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) methods, revealing nonlinear optical behavior and specific reactivity sites (Fatma, Bishnoi, & Verma, 2015).

Antitumor and DNA-Intercalating Agents

Quinoline derivatives have been explored for their potential as antitumor agents. For instance, N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide and its analogs demonstrated significant in vivo antitumor activity in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, involving a similar dimethylamino functional group, showed potent cytotoxicity against various cancer cell lines, with some compounds achieving curative effects in mice (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial Activity

2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, synthesized through microwave-irradiated methods, demonstrated significant in vitro antimicrobial activity against a range of gram-positive and gram-negative organisms, with notable efficacy against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Antioxidant and Antibacterial Studies

Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds displayed good chelating ability with Fe+2 ions and effective scavenging activity against DPPH free radicals, as well as potent antibacterial properties against various bacterial strains (Shankerrao, Bodke, & Mety, 2013).

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)17-11-15(18(21)22)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZQZBFWIHYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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